molecular formula C8H9Cl2NO B13611472 (R)-2-Amino-2-(2,3-dichlorophenyl)ethanol

(R)-2-Amino-2-(2,3-dichlorophenyl)ethanol

Cat. No.: B13611472
M. Wt: 206.07 g/mol
InChI Key: YFBIEVYQASBCDN-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-AMINO-2-(2,3-DICHLOROPHENYL)ETHAN-1-OL is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmacology. The compound features an amino group and a dichlorophenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-AMINO-2-(2,3-DICHLOROPHENYL)ETHAN-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dichlorobenzaldehyde and a suitable amine.

    Reaction Conditions: The reaction conditions often involve reductive amination, where the aldehyde group of 2,3-dichlorobenzaldehyde reacts with the amine in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride.

    Chiral Resolution: To obtain the (2R) enantiomer, chiral resolution techniques such as chromatography or the use of chiral catalysts may be employed.

Industrial Production Methods: In an industrial setting, the production of (2R)-2-AMINO-2-(2,3-DICHLOROPHENYL)ETHAN-1-OL may involve large-scale batch reactions with optimized conditions for yield and purity. Continuous flow reactors and automated synthesis platforms can also be used to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The amino group in (2R)-2-AMINO-2-(2,3-DICHLOROPHENYL)ETHAN-1-OL can undergo oxidation to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.

Major Products:

    Oxidation Products: Imines, nitriles.

    Reduction Products: Secondary amines.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

(2R)-2-AMINO-2-(2,3-DICHLOROPHENYL)ETHAN-1-OL has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and its role in modulating receptor activity.

    Industrial Applications: It serves as an intermediate in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-AMINO-2-(2,3-DICHLOROPHENYL)ETHAN-1-OL involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    (2S)-2-AMINO-2-(2,3-DICHLOROPHENYL)ETHAN-1-OL: The enantiomer of the compound, which may have different biological activities and properties.

    2-AMINO-2-(2,3-DICHLOROPHENYL)ETHAN-1-OL: The racemic mixture containing both (2R) and (2S) enantiomers.

    2-AMINO-2-(2,4-DICHLOROPHENYL)ETHAN-1-OL: A similar compound with a different substitution pattern on the phenyl ring.

Uniqueness: (2R)-2-AMINO-2-(2,3-DICHLOROPHENYL)ETHAN-1-OL is unique due to its specific chiral configuration and substitution pattern, which can result in distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C8H9Cl2NO

Molecular Weight

206.07 g/mol

IUPAC Name

(2R)-2-amino-2-(2,3-dichlorophenyl)ethanol

InChI

InChI=1S/C8H9Cl2NO/c9-6-3-1-2-5(8(6)10)7(11)4-12/h1-3,7,12H,4,11H2/t7-/m0/s1

InChI Key

YFBIEVYQASBCDN-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)[C@H](CO)N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(CO)N

Origin of Product

United States

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